Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
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Overview
Description
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is a water-soluble triarylphosphine salt. It is known for forming coordination complexes with metal ions, particularly silver ions, and is extensively used in the synthesis of silver nanoparticles . This compound is also recognized for its role as a ligand in coordination chemistry, facilitating the formation of metal complexes through its phosphine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt typically involves the reaction of phenylphosphine with p-sulfonatophenyl groups under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The compound is then purified through crystallization and filtration processes to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as silver and gold.
Substitution Reactions: The phosphine groups can participate in substitution reactions, replacing other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., silver nitrate, gold chloride) and solvents like water and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate complex formation .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, such as silver nanoparticles and gold complexes, which have significant applications in various fields .
Scientific Research Applications
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves its ability to bind to metal ions through its phosphine groups. This binding facilitates the formation of stable coordination complexes, which can then participate in various chemical reactions. The molecular targets include metal ions such as silver and gold, and the pathways involved are primarily coordination and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the sulfonate groups, making it less water-soluble.
Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering higher solubility and different coordination properties.
Uniqueness
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt is unique due to its combination of water solubility and strong coordination ability with metal ions. This makes it particularly useful in the synthesis of metal nanoparticles and in applications requiring stable, water-soluble metal complexes .
Properties
CAS No. |
308103-66-4 |
---|---|
Molecular Formula |
C18H15K2O7PS2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 |
InChI Key |
PRAGZPSLQQRHKD-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+] |
solubility |
not available |
Origin of Product |
United States |
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